6-Bromo-3'-nitroflavone
描述
6-Bromo-3'-nitroflavone is a synthetic flavonoid derivative engineered to modulate γ-aminobutyric acid type A (GABAA) receptors via the benzodiazepine (BZ) binding site. Its structure features a bromine atom at the 6-position and a nitro group at the 3'-position of the flavone scaffold, substitutions critical for high receptor affinity and subtype selectivity . Early studies identified its Ki values for BZ receptors (BDZ-Rs) ranging from 1.5 to 30 nM, comparable to classical BZs like diazepam but with reduced side effects (e.g., sedation, amnesia) . Pharmacologically, it acts as a partial agonist at BDZ-Rs, eliciting anxiolytic effects in rodent models at low doses (0.1–1 mg/kg, intraperitoneal) while lacking anticonvulsant or myorelaxant properties .
Notably, this compound demonstrates subtype selectivity for α1-containing GABAA receptors (BZ-ω1 subtype), as evidenced by its higher potency in displacing [<sup>3</sup>H]flumazenil in rat cerebellum (IC50 = 31 nM) versus spinal cord (IC50 = 120 nM) .
属性
IUPAC Name |
6-bromo-2-(3-nitrophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHSQMSRIWZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Sequential Nitration and Bromination of Flavone Derivatives
The synthesis typically begins with a flavone precursor, such as 3'-nitroflavone or 6-bromoflavone, depending on the desired substitution pattern. Nitration is performed first to introduce the nitro group at the 3'-position, followed by bromination at the 6-position. This sequence ensures regioselectivity, as the nitro group’s electron-withdrawing properties direct bromination to the ortho position.
Reaction Conditions for Nitration:
-
Reagents: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
Bromination Protocol:
Direct Functionalization via Electrophilic Aromatic Substitution
An alternative approach involves simultaneous nitration and bromination of a pre-functionalized flavone. This method requires precise stoichiometry to avoid over-substitution.
Key Parameters:
-
Molar Ratios: 1:1.2 flavone-to-bromine ratio.
-
Catalyst: Iron(III) bromide (FeBr₃) enhances bromine electrophilicity.
Intermediate Synthesis and Purification
Preparation of 3-Bromo-5-nitrophenol
3-Bromo-5-nitrophenol serves as a critical intermediate for constructing the nitro-substituted aromatic ring. The synthesis involves demethylation of 1-bromo-3-methoxy-5-nitrobenzene using boron tribromide (BBr₃).
Demethylation Reaction:
| Parameter | Value |
|---|---|
| Starting Material | 1-Bromo-3-methoxy-5-nitrobenzene |
| Reagent | BBr₃ (1.0 M in CH₂Cl₂) |
| Temperature | 0°C → Room temperature → Reflux |
| Reaction Time | 12–24 hours |
| Yield | 85–91% |
Workup:
Coupling Reactions for Flavone Backbone Assembly
The flavone core is constructed via the Baker-Venkataraman reaction, coupling a nitro- and bromo-substituted benzaldehyde with a hydroxyacetophenone derivative.
Cyclization Step:
-
Reagents: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).
-
Conditions: 120°C for 3 hours under nitrogen.
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
Industrial methods prioritize cost-effectiveness and scalability:
Automated Reactor Systems
Continuous-flow reactors improve yield consistency:
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Purity Assessment
Challenges and Mitigation in Synthesis
Byproduct Formation
Over-bromination generates 6,8-dibromo-3'-nitroflavone, minimized by:
Nitro Group Reduction
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group prematurely. Mitigation involves:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Functionalization | 65 | 95 | Moderate |
| Direct Substitution | 55 | 90 | High |
| Continuous-Flow | 75 | 98 | Industrial |
化学反应分析
Types of Reactions: 6-Bromo-3’-nitroflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the flavone core.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized flavone derivatives with altered functional groups.
科学研究应用
Chemistry: Used as a model compound in studying the reactivity of flavonoids and their derivatives.
Biology: Investigated for its interactions with benzodiazepine receptors and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.
作用机制
The primary mechanism of action of 6-Bromo-3’-nitroflavone involves its interaction with benzodiazepine receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. This modulation results in anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for conditions like anxiety and epilepsy .
相似化合物的比较
Table 1: Comparative Pharmacological Profiles
Mechanistic Divergences
- Receptor Subtype Selectivity: Unlike 6-Bromoflavone (non-selective full agonist), this compound preferentially binds α1-containing GABAA receptors, reducing off-target effects .
- Efficacy Spectrum : this compound’s partial agonism contrasts with 6,3'-Dinitroflavone’s full agonism, resulting in milder anxiolysis (126–138% GABA potentiation vs. diazepam’s 166%) .
- Side Effect Profile : At anxiolytic doses (0.1–1 mg/kg), this compound lacks the amnesic and sedative actions seen with 6-Bromoflavone and diazepam . However, sedation occurs at doses 100–1000× higher .
Behavioral and Clinical Implications
- Anxiolytic Efficacy : In the elevated plus-maze test, this compound (0.3–1 mg/kg) reduced anxiety-like behaviors in rats, an effect blocked by flumazenil, confirming BZ-R mediation . However, it was inactive in the light/dark test and punished lever-pressing paradigms, suggesting test-specific efficacy .
- AhR Antagonism : Unlike other flavones, this compound’s AhR antagonism may synergize with its BZ-R activity to improve neuroprotection in dementia-related psychosis .
生物活性
6-Bromo-3'-nitroflavone is a synthetic flavonoid that has garnered attention for its significant biological activities, particularly its interaction with the central nervous system (CNS) and potential applications in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure includes a bromine atom and a nitro group, which are crucial for its biological activity. The compound selectively interacts with benzodiazepine receptors, specifically the GABA(A) receptor's benzodiazepine binding site, demonstrating a high binding affinity with inhibition constants (Ki) ranging from 10 to 50 nM in various brain regions .
Target of Action
The primary target of this compound is the benzodiazepine receptor within the GABAergic system. It acts as a partial agonist , modulating receptor activity and influencing neurotransmission.
Biochemical Pathways
Upon binding to the benzodiazepine receptor, this compound enhances GABA-stimulated chloride ion influx, although this effect is less pronounced than that of diazepam. This modulation leads to anxiolytic-like effects, which have been confirmed in various animal models .
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic-like effects when administered intraperitoneally in mice at doses ranging from 0.01 to 0.3 mg/kg. These effects were evaluated using the elevated plus-maze test, where the compound significantly increased the time spent in open arms compared to control groups .
Anticonvulsant Properties
In addition to its anxiolytic effects, this compound has shown mild anticonvulsant activity at doses as low as 0.1 mg/kg. However, it does not produce significant myorelaxant effects or anterograde amnesia at therapeutic doses, distinguishing it from traditional benzodiazepines .
Cytotoxicity and Cancer Research
Recent studies have explored the potential of this compound as a DNA methyltransferase (DNMT) inhibitor , suggesting its role in epigenetic regulation. In vitro assays demonstrated that halogenated flavanones, including this compound, can inhibit DNMT activity with low cytotoxicity, making them promising candidates for anticancer therapies .
Case Studies and Experimental Findings
Dosage Effects and Administration Routes
The efficacy of this compound varies with dosage:
常见问题
Q. What is the structural basis for 6-Bromo-3'-nitroflavone's affinity for benzodiazepine receptors?
The compound's high affinity arises from electronegative substitutions at positions 6 (bromo) and 3' (nitro), which mimic classical benzodiazepine pharmacophores. Competitive binding assays using radiolabeled ligands (e.g., [³H]flunitrazepam) reveal a Ki value in the nanomolar range, indicating strong receptor interaction. Structural analogs lacking these substituents (e.g., 6-chloro-3'-nitroflavone) show reduced or antagonistic activity, underscoring the importance of these groups .
Q. What experimental models are used to evaluate the anxiolytic effects of this compound?
The elevated plus-maze (EPM) test in mice is the primary model. Intraperitoneal (IP) administration of 0.01–0.3 mg/kg induces anxiolytic-like effects (increased open-arm exploration), while oral dosing at 1 mg/kg retains efficacy. Flumazenil, a benzodiazepine antagonist, blocks these effects, confirming receptor mediation. Rotarod and traction tests confirm the absence of myorelaxant effects at doses up to 30 mg/kg .
Advanced Research Questions
Q. How does this compound exhibit subtype selectivity for GABA-A receptor isoforms?
The compound preferentially binds to α1-containing receptors over α2/3 subtypes, as shown by differential displacement in cortical membrane binding assays. This selectivity may explain its anxiolytic effects without sedation. Computational docking studies suggest that the nitro group at 3' interacts with hydrophobic pockets in the α1 subunit’s binding site, while the bromo group at 6 stabilizes the interaction .
Q. How can researchers resolve contradictions in reported anxiolytic efficacy compared to diazepam?
Discrepancies arise from methodological differences. For example:
- Dose-dependent effects : Diazepam shows broader efficacy (e.g., anticonvulsant activity) at lower doses (0.1–1 mg/kg), whereas this compound requires higher doses (1–3 mg/kg) for anxiolysis .
- Behavioral assays : Unlike diazepam, this compound fails to reduce defensive biting in the mouse defense test battery, suggesting context-dependent efficacy .
- Receptor reserve : Partial agonism (GABA ratio = 1.38) may limit maximal effects compared to diazepam’s full agonism (GABA ratio >2.0) .
Q. What strategies optimize the structure-activity relationship (SAR) for flavone derivatives targeting GABA-A receptors?
Key SAR insights include:
Q. What methodologies confirm partial agonism of this compound at benzodiazepine receptors?
- GABA shift assay : The compound’s GABA ratio (1.38 vs. 2.0 for full agonists) quantifies partial agonism.
- Electrophysiology : Patch-clamp recordings in hippocampal neurons show submaximal potentiation of GABA-evoked currents compared to diazepam.
- Drug discrimination tests : Failure to substitute for chlordiazepoxide in rodent models further supports partial efficacy .
Contradiction Analysis
Q. Why do some studies report antagonistic or null effects of this compound in vivo?
Discrepancies may stem from:
- Receptor heterogeneity : Regional differences in GABA-A receptor composition (e.g., cortical vs. cerebellar) affect ligand efficacy.
- Metabolic stability : Rapid hepatic clearance in certain species (e.g., rats vs. mice) could reduce bioavailability.
- Experimental endpoints : Anticonflict assays (e.g., Vogel test) may lack sensitivity to partial agonists compared to EPM .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
